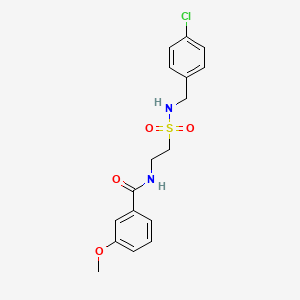

N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

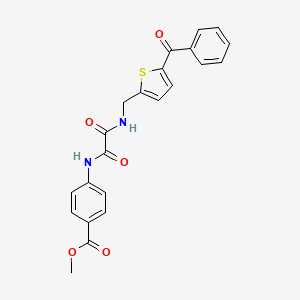

Description

Chemical Reactions Analysis

While specific chemical reactions involving N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide are not detailed in the search results, reactions at the benzylic position are common in organic chemistry and can include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

Transformation and Excretion in Biological Systems

Studies have explored the transformation and excretion processes of related compounds in biological systems. For instance, research on metoclopramide, a compound with structural similarities, showed its transformation in rabbits, identifying various metabolites. These transformations included oxidation, deethylation, and conjugation processes, highlighting the metabolic pathways that similar compounds like N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide might undergo in biological systems (Arita et al., 1970).

Molecular Properties and Effects

The molecular properties and effects of similar compounds have been studied to understand their physical characteristics and biological activities. Research on the molar refraction and polarizability of antiemetic drugs related to this compound revealed insights into their interaction with light and their potential biological activities. These studies provide a foundation for understanding the physical and chemical properties that influence the biological efficacy and interaction mechanisms of similar compounds (Sawale et al., 2016).

Antimicrobial Activity

The antimicrobial activity of sulfonamides containing structural elements similar to this compound has been investigated. These studies provide evidence of the potential for such compounds to act against various bacterial and fungal strains, showcasing the therapeutic potential of sulfonamide derivatives in treating microbial infections (Krátký et al., 2012).

Chemodivergent Annulations via C-H Activation

Research on chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides through Rh(iii)-catalyzed C-H activation offers insights into synthetic chemistry applications of compounds structurally related to this compound. These findings suggest potential pathways for the synthesis of complex molecules, highlighting the versatility of such compounds in chemical synthesis (Xu et al., 2018).

properties

IUPAC Name |

N-[2-[(4-chlorophenyl)methylsulfamoyl]ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S/c1-24-16-4-2-3-14(11-16)17(21)19-9-10-25(22,23)20-12-13-5-7-15(18)8-6-13/h2-8,11,20H,9-10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPRJSKBCYNVOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran](/img/structure/B2748143.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2748149.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-mesitylacetamide](/img/structure/B2748157.png)

![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine](/img/structure/B2748160.png)